Computed Lipophilicity (XLogP3) Shows Superior Predicted Membrane Partitioning Relative to Key Analogs [1][2][3]
A comparison of the computed lipophilicity (XLogP3) values from PubChem reveals a clear difference between 1,1,1-trifluoro-3,3-diphenylpropan-2-one and its closest commercially available analogs. The target compound has an XLogP3 of 4.4, which is 1.8 log units higher than the mono-phenyl analog, 1,1,1-trifluoro-3-phenylpropan-2-one (XLogP3 = 2.6), and 1.2 log units higher than the non-fluorinated analog, 3,3-diphenylacetone (XLogP3 = 3.2) [1][2][3]. This 1.2–1.8 log unit increase predicts a 16- to 63-fold higher partition coefficient into a hydrophobic phase, which can translate into significantly different interactions with biological membranes and hydrophobic protein binding sites. No direct experimental comparison (e.g., measured logD, PAMPA permeability, or microsomal stability) was found in the published literature, and this evidence must be considered supportive. The lack of experimental head-to-head comparative data is explicitly noted [1][2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | 1,1,1-Trifluoro-3-phenylpropan-2-one (XLogP3 = 2.6); 3,3-Diphenylacetone (XLogP3 = 3.2) |
| Quantified Difference | Delta XLogP3 = +1.8 vs. mono-phenyl analog; +1.2 vs. non-fluorinated analog |
| Conditions | Computed property from PubChem (XLogP3 3.0 algorithm). No experimental measurement available. |
Why This Matters
The predicted 16- to 63-fold increase in lipophilicity can differentiate this compound for procurement when designing or optimizing molecules intended for hydrophobic environments or CNS-targeted delivery, where high logP is a key selection criterion.
- [1] PubChem. (2026). Compound Summary for CID 11118929: 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-. National Library of Medicine, National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 222958: 1,1,1-Trifluoro-3-phenyl-2-propanone. National Library of Medicine, National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). Compound Summary for CID 69907: 1,1-Diphenylacetone. National Library of Medicine, National Center for Biotechnology Information. View Source
